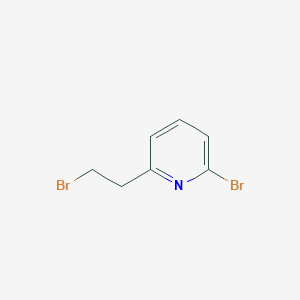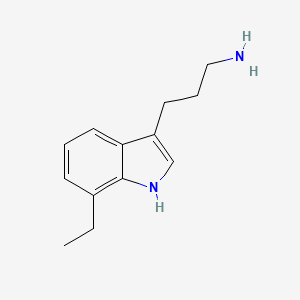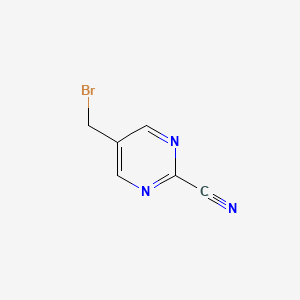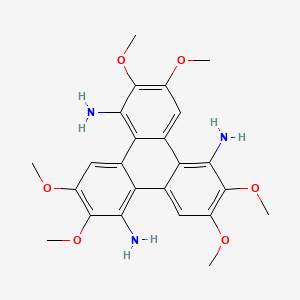
1,1,1,3,3,3-Hexafluoro-2-(6-methylpyridin-2-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,3-Hexafluoro-2-(6-methylpyridin-2-yl)propan-2-ol is a fluorinated organic compound. It is known for its high polarity and ionizing power, making it useful in various chemical reactions and applications. The compound’s unique structure, which includes both a hexafluoroisopropyl group and a methylpyridinyl group, contributes to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(6-methylpyridin-2-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with hexafluoropropylene and 6-methylpyridine.
Formation of Hexafluoroacetone: Hexafluoropropylene is converted to hexafluoroacetone through a series of reactions.
Hydrogenation: Hexafluoroacetone is then hydrogenated to form this compound.
Analyse Chemischer Reaktionen
1,1,1,3,3,3-Hexafluoro-2-(6-methylpyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,3-Hexafluoro-2-(6-methylpyridin-2-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a solvent in peptide chemistry and facilitates Friedel-Crafts-type reactions.
Medicine: Its high polarity and ionizing power make it useful in various pharmaceutical formulations.
Industry: It is employed in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(6-methylpyridin-2-yl)propan-2-ol involves its high polarity and ionizing power. These properties facilitate the formation of reactive intermediates in chemical reactions. The compound can act as a catalyst in various reactions, enhancing the efficiency and selectivity of the processes .
Vergleich Mit ähnlichen Verbindungen
1,1,1,3,3,3-Hexafluoro-2-(6-methylpyridin-2-yl)propan-2-ol can be compared with other similar compounds, such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: This compound is also highly polar and used in similar applications, but lacks the pyridine ring, making it less versatile in certain reactions.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Similar in structure but with a methyl group instead of a pyridine ring, it is used in different industrial applications.
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: This compound includes a phenyl group, which alters its reactivity and applications compared to the pyridine-containing compound.
Eigenschaften
Molekularformel |
C9H7F6NO |
|---|---|
Molekulargewicht |
259.15 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoro-2-(6-methylpyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C9H7F6NO/c1-5-3-2-4-6(16-5)7(17,8(10,11)12)9(13,14)15/h2-4,17H,1H3 |
InChI-Schlüssel |
JKKJECUMUWLDEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C(C(F)(F)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


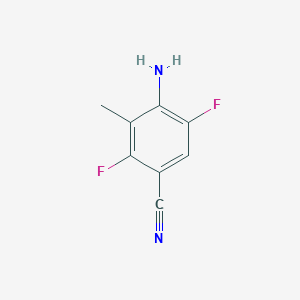

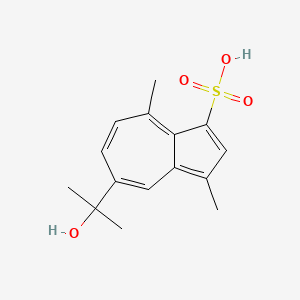

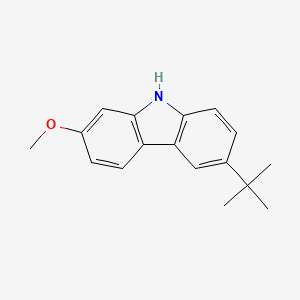
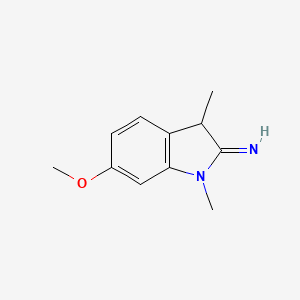

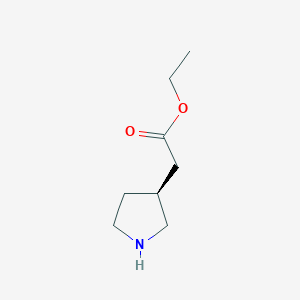
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13121014.png)
